2,9-Dimethylquinacridone, also known as Pigment Red 122 (PR122), is a high-performance organic compound belonging to the quinacridone family.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7zkGG83shR1VgYasfEIB7bKq1hLedo_aPBVTOfyU8XjzyKBPDlaKjoq3o18ApxojxhzARuxc0u8CSQVyz3oeUYclHXnvGbCcVBBd3yJtEpNFzQ-c-BXgTBAqfy7_OPV4tzi0NIOqqlA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnPloUNkGWYP3GSuuV8aDLo0CtMkgJaZoQlphPg5WNtEReHEwFEGz7hn_jw5ui5L8ACi5gzQqhefuxqXrapIGtGMZuPNhHjr-aU1NiYTy7Tm1my6av1fZXrlCtaVhKqALT1hpy6A%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFvPFHKKv46itt9y_ranvShsruaPiEKk9ctzzu9YiE2PitjdTgfGTuctdMnSiv1Hejvp3xMR3riGWdYSUDXgAzi05FMMxAex5CFwi9G-MXwmdNpu1KGAEnMe9Dp9g46rpgpUfTXppkRD6KLNO0R)] This class is defined by a pentacyclic aromatic core structure capable of forming strong intermolecular hydrogen bonds, which imparts exceptional thermal stability and weather fastness.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrhu3fTwnTCgmpOfIKH7WujJcJD0SNdNlEbAI46JldHNxkDRi4QI0Qv_cjYlaehoO7grwiY9fAYeh0wtRks0zp_QADIlXHv7SuOuAPb7Nxb9NudQ0oq-h9-1xwo29ISZklxxuU7oKRAOz7mRsaFy58sD2_ebKRCVdyOBc7FcLQOaW4qsmBFAJfKfzyXXbnVdUI7c6PpLuA3V6_E1CCsh1roSN-zwqcptM_iMhkQyIpPRwcCtIDyQ%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE54-aLwrXmWmKFXe8HJhmGYzh4ZN8tnJhZ0yhAwGH2YTyLIRgM0V2-F5Q7MWx6qkz97VUUYGrXJZX-TwX5cFSqnAdXKnE0rsopKU-57H1yYxqvWRj_VD2gzHeBUGpc_rmEptdpkA%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3i2_V9JpUDd3r02muBU2xQvxp3NHx3Itk2JeWaedwNn91OiBpTmiSIiZRQX96oWib3QUFawzl3sa4eCJzxS8ge02PIoAOYa-iSQ4-ev82exz-mbZdQ17kQOHd4GPN_fqEDq8sb_zC_3RvKEWC)] The defining feature of this specific molecule is the presence of two methyl groups at the 2 and 9 positions. These substituents are not passive; they critically modify the compound's solid-state packing and electronic properties compared to the unsubstituted quinacridone parent molecule, leading to distinct performance characteristics in both pigmentary and electronic applications.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrhu3fTwnTCgmpOfIKH7WujJcJD0SNdNlEbAI46JldHNxkDRi4QI0Qv_cjYlaehoO7grwiY9fAYeh0wtRks0zp_QADIlXHv7SuOuAPb7Nxb9NudQ0oq-h9-1xwo29ISZklxxuU7oKRAOz7mRsaFy58sD2_ebKRCVdyOBc7FcLQOaW4qsmBFAJfKfzyXXbnVdUI7c6PpLuA3V6_E1CCsh1roSN-zwqcptM_iMhkQyIpPRwcCtIDyQ%3D%3D)]
Substituting 2,9-Dimethylquinacridone with its parent compound, unsubstituted quinacridone (Pigment Violet 19), or other analogs is often unviable for advanced applications. The methyl groups directly influence intermolecular forces, altering the crystal packing and enhancing stability compared to the parent molecule.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6tVl8cNbAnIQjE1GbEzmr04tS3keo8F9WhAG3_agfl_MplvZq5WZLJZXHGiLH9WrGM0C3EgRGu3zZfltsNfHV3drj1Z4S1ezZUE-oxzxiKLZYNfgYNLo5EuqhUPjJ8vTpov4mppt48oDMZWr7N2VmMUHP)] This structural modification is critical for achieving the specific bluish-red magenta hue and high tinting strength for which Pigment Red 122 is known.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7zkGG83shR1VgYasfEIB7bKq1hLedo_aPBVTOfyU8XjzyKBPDlaKjoq3o18ApxojxhzARuxc0u8CSQVyz3oeUYclHXnvGbCcVBBd3yJtEpNFzQ-c-BXgTBAqfy7_OPV4tzi0NIOqqlA%3D%3D)] Furthermore, these substituents are crucial for enabling solubility in certain organic solvents, a property largely absent in the parent compound, making 2,9-Dimethylquinacridone uniquely suited for solution-based processing methods required in organic electronics manufacturing.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfZIAbC00wCVlRH5uvfj724pEdQyWkN3K_mapy8EIdnTyfMgwlo01UxQBXx3jqZs2UPryelSQyrD-gMbZcTa1daOX3ewQ3Xp3tY5hminh9llD5CmdLRUaWnEHQ4LWlxFt_hsBknzC7LmmKMMIt-BScFjG-Ih7I_KNGWco%3D)] Therefore, selecting a generic quinacridone can lead to failures in color matching, processability, and final device performance.
2,9-Dimethylquinacridone demonstrates superior thermal stability compared to many organic pigments, making it suitable for demanding, high-temperature manufacturing processes such as plastic masterbatch production and powder coatings.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7zkGG83shR1VgYasfEIB7bKq1hLedo_aPBVTOfyU8XjzyKBPDlaKjoq3o18ApxojxhzARuxc0u8CSQVyz3oeUYclHXnvGbCcVBBd3yJtEpNFzQ-c-BXgTBAqfy7_OPV4tzi0NIOqqlA%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6tVl8cNbAnIQjE1GbEzmr04tS3keo8F9WhAG3_agfl_MplvZq5WZLJZXHGiLH9WrGM0C3EgRGu3zZfltsNfHV3drj1Z4S1ezZUE-oxzxiKLZYNfgYNLo5EuqhUPjJ8vTpov4mppt48oDMZWr7N2VmMUHP)] Thermogravimetric analysis (TGA) shows that significant weight loss for Pigment Red 122 begins in the range of 450–820 °C.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfZIAbC00wCVlRH5uvfj724pEdQyWkN3K_mapy8EIdnTyfMgwlo01UxQBXx3jqZs2UPryelSQyrD-gMbZcTa1daOX3ewQ3Xp3tY5hminh9llD5CmdLRUaWnEHQ4LWlxFt_hsBknzC7LmmKMMIt-BScFjG-Ih7I_KNGWco%3D)] This high decomposition temperature ensures color integrity and performance when compounded into polymers like polyethylene, which are processed at elevated temperatures.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfZIAbC00wCVlRH5uvfj724pEdQyWkN3K_mapy8EIdnTyfMgwlo01UxQBXx3jqZs2UPryelSQyrD-gMbZcTa1daOX3ewQ3Xp3tY5hminh9llD5CmdLRUaWnEHQ4LWlxFt_hsBknzC7LmmKMMIt-BScFjG-Ih7I_KNGWco%3D)] For instance, it is rated for heat resistance up to 280-300°C in plastic applications, a critical threshold for many engineering plastics.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6tVl8cNbAnIQjE1GbEzmr04tS3keo8F9WhAG3_agfl_MplvZq5WZLJZXHGiLH9WrGM0C3EgRGu3zZfltsNfHV3drj1Z4S1ezZUE-oxzxiKLZYNfgYNLo5EuqhUPjJ8vTpov4mppt48oDMZWr7N2VmMUHP)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFE7OPX1K_rjJIKZyrR3tcw7MBYOpCtZk5g-mC_HNSDYn5IszaZ3u6N71WMzya1oRz3PBn5-e5gRmuL24C9ZX4k4MnjQEonYVuLjaQr2cO9qCr64Cimu2-7Nt4NFL6yM1H2ozXXIsMtl7smWRlh4Kk%3D)]
| Evidence Dimension | Heat Resistance in Plastic Applications |
| Target Compound Data | Stable up to 280-300°C |
| Comparator Or Baseline | Standard organic pigments which may degrade at lower processing temperatures. |
| Quantified Difference | Enables use in high-temperature engineering plastics where other pigments fail. |
| Conditions | Compounding in polymers such as Polypropylene (PP), Polycarbonate (PC), and Polystyrene (PS). |
This ensures color fidelity and prevents degradation during high-temperature extrusion or molding, a critical requirement for industrial plastic and coating procurement.
Compared to its parent compound, γ-quinacridone (γ-QA), 2,9-dimethylquinacridone (2,9-DMQA) exhibits greater overall stability against heat and light, a key differentiator for long-duration applications like automotive coatings.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6tVl8cNbAnIQjE1GbEzmr04tS3keo8F9WhAG3_agfl_MplvZq5WZLJZXHGiLH9WrGM0C3EgRGu3zZfltsNfHV3drj1Z4S1ezZUE-oxzxiKLZYNfgYNLo5EuqhUPjJ8vTpov4mppt48oDMZWr7N2VmMUHP)] While the primary N-H···O hydrogen bond is slightly weaker in 2,9-DMQA, computational analysis reveals additional stabilizing interactions from diagonal pairs along the crystal stacking axis.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6tVl8cNbAnIQjE1GbEzmr04tS3keo8F9WhAG3_agfl_MplvZq5WZLJZXHGiLH9WrGM0C3EgRGu3zZfltsNfHV3drj1Z4S1ezZUE-oxzxiKLZYNfgYNLo5EuqhUPjJ8vTpov4mppt48oDMZWr7N2VmMUHP)] The sum of these interactions results in a total cohesive force in the 2,9-DMQA crystal that exceeds that of γ-QA, explaining its higher overall stability.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6tVl8cNbAnIQjE1GbEzmr04tS3keo8F9WhAG3_agfl_MplvZq5WZLJZXHGiLH9WrGM0C3EgRGu3zZfltsNfHV3drj1Z4S1ezZUE-oxzxiKLZYNfgYNLo5EuqhUPjJ8vTpov4mppt48oDMZWr7N2VmMUHP)] This enhanced crystal cohesion is a fundamental reason for its excellent light fastness (rated 7-8 on the Blue Wool Scale) and weather resistance.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7zkGG83shR1VgYasfEIB7bKq1hLedo_aPBVTOfyU8XjzyKBPDlaKjoq3o18ApxojxhzARuxc0u8CSQVyz3oeUYclHXnvGbCcVBBd3yJtEpNFzQ-c-BXgTBAqfy7_OPV4tzi0NIOqqlA%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfZIAbC00wCVlRH5uvfj724pEdQyWkN3K_mapy8EIdnTyfMgwlo01UxQBXx3jqZs2UPryelSQyrD-gMbZcTa1daOX3ewQ3Xp3tY5hminh9llD5CmdLRUaWnEHQ4LWlxFt_hsBknzC7LmmKMMIt-BScFjG-Ih7I_KNGWco%3D)]
| Evidence Dimension | Total Cohesive Energy (Calculated) |
| Target Compound Data | Higher than γ-quinacridone due to additional diagonal-pair interactions. |
| Comparator Or Baseline | Unsubstituted γ-quinacridone (γ-QA), which relies primarily on N-H···O hydrogen bonds. |
| Quantified Difference | The sum of hydrogen bond and diagonal-pair interactions in 2,9-DMQA provides greater stabilization than the total cohesive force in γ-QA. |
| Conditions | Semi-empirical molecular orbital calculations based on X-ray crystal structure data. |
For buyers in the coatings and plastics industries, this superior intrinsic stability translates directly to longer product life, better color retention on outdoor exposure, and justification for its use in high-performance formulations.
A critical procurement differentiator for 2,9-Dimethylquinacridone is its improved solubility in organic solvents compared to the highly insoluble unsubstituted quinacridone.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7zkGG83shR1VgYasfEIB7bKq1hLedo_aPBVTOfyU8XjzyKBPDlaKjoq3o18ApxojxhzARuxc0u8CSQVyz3oeUYclHXnvGbCcVBBd3yJtEpNFzQ-c-BXgTBAqfy7_OPV4tzi0NIOqqlA%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6tVl8cNbAnIQjE1GbEzmr04tS3keo8F9WhAG3_agfl_MplvZq5WZLJZXHGiLH9WrGM0C3EgRGu3zZfltsNfHV3drj1Z4S1ezZUE-oxzxiKLZYNfgYNLo5EuqhUPjJ8vTpov4mppt48oDMZWr7N2VmMUHP)] While the parent molecule's strong hydrogen bonding network renders it insoluble for solution-based device fabrication, the methyl groups on 2,9-DMQA disrupt this packing just enough to allow for dissolution while maintaining the potential for ordered self-assembly.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7zkGG83shR1VgYasfEIB7bKq1hLedo_aPBVTOfyU8XjzyKBPDlaKjoq3o18ApxojxhzARuxc0u8CSQVyz3oeUYclHXnvGbCcVBBd3yJtEpNFzQ-c-BXgTBAqfy7_OPV4tzi0NIOqqlA%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfZIAbC00wCVlRH5uvfj724pEdQyWkN3K_mapy8EIdnTyfMgwlo01UxQBXx3jqZs2UPryelSQyrD-gMbZcTa1daOX3ewQ3Xp3tY5hminh9llD5CmdLRUaWnEHQ4LWlxFt_hsBknzC7LmmKMMIt-BScFjG-Ih7I_KNGWco%3D)] This property is essential for fabricating uniform thin films via techniques like spin-coating, which are central to the production of organic electronic devices such as organic field-effect transistors (OFETs) and photovoltaics (OPVs).[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFE7OPX1K_rjJIKZyrR3tcw7MBYOpCtZk5g-mC_HNSDYn5IszaZ3u6N71WMzya1oRz3PBn5-e5gRmuL24C9ZX4k4MnjQEonYVuLjaQr2cO9qCr64Cimu2-7Nt4NFL6yM1H2ozXXIsMtl7smWRlh4Kk%3D)] This makes 2,9-DMQA a viable p-type organic semiconductor for applications where the parent compound cannot be processed from solution.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG6ncf1zo-zv3dOs6TMBrTLvIxiZcNxlO4M4b5tbUyOWk8KFDHnQaZJpcnMgOpRnQsND6GDtuo38pJ2VemjXokif241MjK7z0tiN-GjGeWNWctmzlRHvFt0dcj1P4S11XxZQyWH43TN4g%3D%3D)]
| Evidence Dimension | Processability |
| Target Compound Data | Soluble in select organic solvents (e.g., DMF, DMSO), enabling solution-based film deposition. |
| Comparator Or Baseline | Unsubstituted quinacridone, which is notoriously insoluble in common organic solvents. |
| Quantified Difference | Qualitative but critical: enables fabrication of uniform thin films from solution, a prerequisite for many organic electronic devices. |
| Conditions | Solution preparation for spin-coating or printing of organic semiconductor layers. |
This solubility is a non-negotiable requirement for researchers and manufacturers developing solution-processed organic electronics, making this specific derivative the necessary choice over its insoluble parent compound.
The compound's demonstrated high thermal stability and excellent light and weather fastness, derived from its robust crystal structure, make it a primary choice for automotive OEM and refinish coatings that require long-term color retention under harsh environmental conditions.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7zkGG83shR1VgYasfEIB7bKq1hLedo_aPBVTOfyU8XjzyKBPDlaKjoq3o18ApxojxhzARuxc0u8CSQVyz3oeUYclHXnvGbCcVBBd3yJtEpNFzQ-c-BXgTBAqfy7_OPV4tzi0NIOqqlA%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6tVl8cNbAnIQjE1GbEzmr04tS3keo8F9WhAG3_agfl_MplvZq5WZLJZXHGiLH9WrGM0C3EgRGu3zZfltsNfHV3drj1Z4S1ezZUE-oxzxiKLZYNfgYNLo5EuqhUPjJ8vTpov4mppt48oDMZWr7N2VmMUHP)]
Due to its heat resistance of up to 300°C, 2,9-Dimethylquinacridone is specified for coloring plastics that undergo high-temperature processing, such as polypropylene, polycarbonate, and polyester. Its stability prevents color degradation and ensures product consistency.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfZIAbC00wCVlRH5uvfj724pEdQyWkN3K_mapy8EIdnTyfMgwlo01UxQBXx3jqZs2UPryelSQyrD-gMbZcTa1daOX3ewQ3Xp3tY5hminh9llD5CmdLRUaWnEHQ4LWlxFt_hsBknzC7LmmKMMIt-BScFjG-Ih7I_KNGWco%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFE7OPX1K_rjJIKZyrR3tcw7MBYOpCtZk5g-mC_HNSDYn5IszaZ3u6N71WMzya1oRz3PBn5-e5gRmuL24C9ZX4k4MnjQEonYVuLjaQr2cO9qCr64Cimu2-7Nt4NFL6yM1H2ozXXIsMtl7smWRlh4Kk%3D)]
Its unique solubility among quinacridones allows it to be used as a p-type semiconductor in devices fabricated via printing or spin-coating. This makes it a valuable precursor for developing low-cost organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells where unsubstituted quinacridone cannot be used.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG6ncf1zo-zv3dOs6TMBrTLvIxiZcNxlO4M4b5tbUyOWk8KFDHnQaZJpcnMgOpRnQsND6GDtuo38pJ2VemjXokif241MjK7z0tiN-GjGeWNWctmzlRHvFt0dcj1P4S11XxZQyWH43TN4g%3D%3D)]